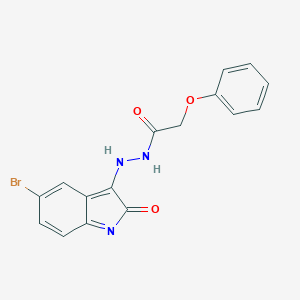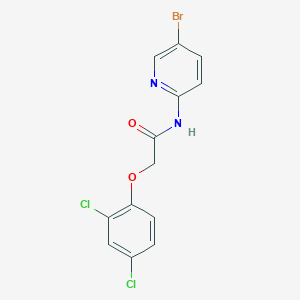
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole, also known as EBSM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a benzimidazole derivative that has a sulfonyl group and an ethoxy group attached to its aromatic ring.
作用机制
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole inhibits CK2 activity by binding to the ATP-binding site of the enzyme, which leads to the inhibition of phosphorylation of CK2 substrates. This results in the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole inhibits CK2 activity, which leads to the inhibition of phosphorylation of CK2 substrates. Physiologically, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole in lab experiments is its high purity and yield. Another advantage is its ability to inhibit CK2 activity, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole is its potential toxicity, which may affect the results of experiments.
未来方向
There are several future directions for the use of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole in scientific research. One direction is to further investigate the mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole and its effects on CK2 substrates. Another direction is to explore the potential of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole as an anticancer agent and to develop more potent derivatives of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole. Additionally, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole could be used to study the role of CK2 in other diseases and cellular processes.
合成方法
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole can be synthesized using various methods, such as the reaction of 2-methylbenzimidazole with ethyl 4-chlorobenzenesulfonate in the presence of a base, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-methylbenzimidazole with ethyl 4-chlorobenzenesulfonate in the presence of a base and a phase transfer catalyst. Both methods result in the formation of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole with high yield and purity.
科学研究应用
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Therefore, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has potential as an anticancer agent.
属性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-13-8-10-14(11-9-13)22(19,20)18-12(2)17-15-6-4-5-7-16(15)18/h4-11H,3H2,1-2H3 |
InChI 键 |
HLXSNEPAKDAYKF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)




![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




